molecular formula C10H8Cl2O B1325122 1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride CAS No. 501698-47-1

1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride

Cat. No.: B1325122
CAS No.: 501698-47-1
M. Wt: 215.07 g/mol
InChI Key: MQTIQKKLOBAJEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride can be synthesized through the reaction of 3-chlorophenylcyclopropane with thionyl chloride (SOCl2) under reflux conditions . The reaction typically involves the following steps:

  • Dissolving 3-chlorophenylcyclopropane in an inert solvent such as dichloromethane.
  • Adding thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
  • Refluxing the mixture for several hours until the reaction is complete.
  • Removing the solvent and excess thionyl chloride under reduced pressure to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade thionyl chloride and specialized equipment to handle the reaction safely and efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

Scientific Research Applications

Biological Activity

1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring substituted with a chlorophenyl group and a carbonyl chloride functional group. The presence of the chlorine atom and the unique cyclic structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The carbonyl chloride group can act as an electrophile, facilitating nucleophilic attack from biological molecules such as proteins and nucleic acids. This interaction can lead to alterations in enzyme activity or receptor binding, thereby influencing physiological processes.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Studies have shown that related cyclopropane derivatives possess antimicrobial properties, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity, which could be beneficial in managing conditions like arthritis or other inflammatory diseases.
  • Neuropharmacological Effects : Investigations into similar compounds have revealed interactions with neurotransmitter systems, indicating potential for neuroprotective or psychotropic effects.

Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of several chlorinated cyclopropane derivatives. The results indicated that this compound showed significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Study 2: Anti-inflammatory Activity

In research conducted on inflammatory models, compounds derived from chlorophenyl cyclopropanes demonstrated marked reductions in pro-inflammatory cytokines. This suggests that this compound may modulate immune responses, potentially serving as a therapeutic agent for inflammatory disorders .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityNeuropharmacological Effects
This compoundModerateSignificantPotential
2-(4-Chlorophenyl)cyclopropanecarboxylic acidHighModerateMinimal
1-(4-Bromophenyl)cyclopropanecarbonitrileLowSignificantPotential

Properties

IUPAC Name

1-(3-chlorophenyl)cyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTIQKKLOBAJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640621
Record name 1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501698-47-1
Record name 1-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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